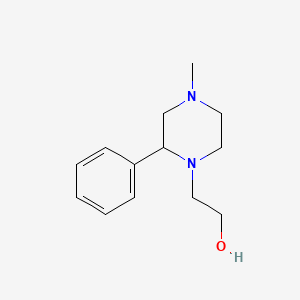

2-(4-Methyl-2-phenylpiperazin-1-YL)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-(4-methyl-2-phenylpiperazin-1-yl)ethanol |

InChI |

InChI=1S/C13H20N2O/c1-14-7-8-15(9-10-16)13(11-14)12-5-3-2-4-6-12/h2-6,13,16H,7-11H2,1H3 |

InChI Key |

CQBUKBVPHATVKE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Methyl 2 Phenylpiperazin 1 Yl Ethanol and Its Analogues

Established Synthetic Routes for Arylpiperazine Derivatives

The construction of the arylpiperazine scaffold is a critical step in the synthesis of the target compound and related molecules. Several reliable methods have been developed for this purpose, each with its own advantages and applications.

Alkylation Reactions in Piperazine (B1678402) Functionalization

Alkylation reactions are a fundamental method for introducing substituents onto the piperazine ring. nih.gov This typically involves the reaction of a piperazine derivative with an alkyl halide or sulfonate. nih.gov For instance, N-alkylation can be achieved using alkyl chlorides or bromides. nih.gov Another approach is the reaction of chloroalkyl derivatives with arylpiperazines. nih.gov

Photoredox catalysis has emerged as a modern tool for the C-H functionalization of piperazines, allowing for site-selective alkylation. nih.govmdpi.com This method relies on the electronic differentiation of the nitrogen atoms within the piperazine ring to direct the alkylation to a specific carbon atom. nih.gov

Table 1: Examples of Alkylation Reactions in Piperazine Functionalization

| Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-hydroxy-2-methyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one and 1-bromo-4-chlorobutane | NaH, anhydrous DMF, room temperature, 12h | 6-(4-Chlorobutoxy)-2-methyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one | nih.gov |

| N-Boc piperazines | s-BuLi/(-)-sparteine or (+)-sparteine surrogate | α-methylbenzyl functionalized N-Boc piperazines | mdpi.com |

Catalytic Reduction Strategies in Aromatic Ring Modification

Catalytic reduction is a key strategy for modifying aromatic rings, often employed to convert nitro groups to amines or to reduce other functional groups. nih.gov A patented process describes the catalytic reduction of 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine in an acidic aqueous solution using a partially inactivated palladium catalyst to produce 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. google.com

Heterogeneous catalytic hydrogenation is another important technique, used, for example, in the reductive cyclization of dioximes to form piperazine rings. nih.govmdpi.com This method allows for the construction of the piperazine scaffold from acyclic precursors. nih.gov The choice of catalyst, such as Raney nickel, and reaction conditions like hydrogen pressure and temperature are crucial for the success of these reductions. mdpi.com

Table 2: Catalytic Reduction Methods

| Substrate | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine | Partially inactivated palladium catalyst, aqueous acid | 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol | google.com |

| Dioximes | Raney nickel, H2 (40 bar), 50°C | Piperazines | mdpi.com |

Aromatic Nucleophilic Substitution Approaches

Aromatic nucleophilic substitution (SNA) is a powerful method for attaching the piperazine moiety to an aromatic ring. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile, in this case, the piperazine. mdpi.comchemistrysteps.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. masterorganicchemistry.com

The SNAr reaction is frequently used in industrial processes due to its efficiency and the availability of starting materials. mdpi.com For example, the synthesis of various arylpiperazine derivatives has been accomplished by reacting aryl halides with piperazine under basic conditions. nih.govorganic-chemistry.org

Amide Bond Formation and Derivatization Reactions

Amide bond formation is a versatile reaction for derivatizing the piperazine core. ijpsr.com This is typically achieved by reacting a piperazine derivative with a carboxylic acid or its activated form. nih.gov Coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) are often used to facilitate this reaction. nih.gov

This method allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of piperazine-based compounds. tandfonline.com For instance, piperazine amides have been synthesized by reacting benzoic or cinnamic acids with phenyl or benzyl (B1604629) piperazines. nih.gov

Synthesis of Key Precursors and Intermediate Compounds

The synthesis of 2-(4-methyl-2-phenylpiperazin-1-YL)ethanol and its analogues often requires the preparation of key precursors and intermediates. For example, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile (B131224) is a crucial intermediate that can be hydrolyzed to the corresponding carboxylic acid and subsequently reduced to the alcohol. google.com

The synthesis of N-arylpiperazines can be achieved through methods like the Buchwald-Hartwig amination. mdpi.com The preparation of chloroalkyl derivatives is also a common step, which can then be reacted with arylpiperazines to form the desired long-chain derivatives. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Studies

Optimizing reaction conditions is critical for improving the efficiency and yield of synthetic processes. biosynce.com Factors such as temperature, solvent, concentration of reactants, and catalyst loading are carefully adjusted to maximize the formation of the desired product and minimize side reactions. mdpi.com

For instance, in the synthesis of arylpiperazines, careful optimization of reaction time, solvent, temperature, and the equivalents of reactants can lead to a scalable process. mdpi.com The choice of solvent can significantly impact reaction rates and selectivity. biosynce.com For example, the use of piperazine itself as a solvent can provide an eco-friendly and cost-effective synthesis of arylpiperazines. organic-chemistry.org Furthermore, studies have shown that adjusting the pH can be critical for reactions involving acidic or basic species. biosynce.com Continuous quality control throughout the optimization process is essential to ensure the final product meets the required specifications. biosynce.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-3-phenylpiperazine |

| 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol |

| 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine |

| 6-(4-Chlorobutoxy)-2-methyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one |

| 6-hydroxy-2-methyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one |

| 1-bromo-4-chlorobutane |

| N-Boc piperazines |

| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride |

| 1-hydroxybenzotriazole |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on 2 4 Methyl 2 Phenylpiperazin 1 Yl Ethanol Analogues

Impact of Substituent Variation on Biological Efficacy

Detailed studies systematically exploring the impact of substituent variations on the biological efficacy of 2-(4-Methyl-2-phenylpiperazin-1-YL)ethanol analogues are not readily found in the current body of scientific literature. Generally, for phenylpiperazine compounds, modifications to both the phenyl ring and the piperazine (B1678402) moiety can significantly influence pharmacological activity. For instance, in other series of phenylpiperazine derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to modulate receptor binding affinity and functional activity. Similarly, alterations to the substituent on the N4-position of the piperazine ring can impact potency and selectivity for various biological targets. However, without specific research on the this compound scaffold, any discussion on the impact of such variations would be speculative and not based on direct evidence for this compound class.

Interactive Data Table: Hypothetical SAR of this compound Analogues

The following table is a hypothetical representation of what a data table for SAR studies on this compound might look like, as no specific experimental data was found in the search results.

| Compound ID | Phenyl Ring Substituent (Position) | Piperazine N4-Substituent | Biological Activity (e.g., IC50 in nM) |

| 1 | H (unsubstituted) | CH3 | Data Not Available |

| 2 | 4-Cl | CH3 | Data Not Available |

| 3 | 4-OCH3 | CH3 | Data Not Available |

| 4 | H (unsubstituted) | C2H5 | Data Not Available |

Positional Isomerism and its Influence on Pharmacological Outcome

The influence of positional isomerism on the pharmacological outcome of this compound has not been specifically detailed in accessible research. For chiral centers, such as the C2 position of the piperazine ring where the phenyl group is attached, different stereoisomers (R and S enantiomers) can exhibit distinct pharmacological profiles. This can manifest as differences in binding affinity, efficacy, and metabolism. However, without empirical data from studies that have synthesized and pharmacologically characterized the individual isomers of this compound, a definitive analysis of the influence of positional isomerism remains elusive.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models (e.g., CoMFA)

There is no evidence of the development and application of specific Quantitative Structure-Activity Relationship (QSAR) models, including Comparative Molecular Field Analysis (CoMFA), for this compound analogues in the reviewed literature. QSAR studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. CoMFA, in particular, generates 3D contour maps that visualize the steric and electrostatic fields around the molecules, providing insights into regions where modifications may enhance or diminish activity. While QSAR and CoMFA have been applied to other classes of phenylpiperazine derivatives to guide drug design, their application to the specific scaffold of this compound has not been reported.

Rational Ligand Design Principles Derived from SAR Analysis

Given the absence of detailed SAR and QSAR studies on this compound and its analogues, it is not possible to derive specific rational ligand design principles based on direct evidence for this compound series. Rational drug design relies on a thorough understanding of the SAR to make informed decisions about which molecular modifications are likely to lead to improved pharmacological properties. In the broader context of phenylpiperazine-containing ligands, common design principles often involve optimizing interactions with specific receptor pockets by modifying substituents on the aromatic ring or by altering the nature and size of the group on the second nitrogen of the piperazine ring. However, the applicability of these general principles to the this compound scaffold would need to be validated through dedicated synthesis and pharmacological testing.

Computational Chemistry and Molecular Modeling Approaches for 2 4 Methyl 2 Phenylpiperazin 1 Yl Ethanol Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is instrumental in understanding the binding mode and affinity of 2-(4-Methyl-2-phenylpiperazin-1-YL)ethanol with various biological targets. The process involves preparing the three-dimensional structures of both the ligand and the target protein, followed by a conformational search to identify the most stable binding pose, which is typically evaluated using a scoring function.

In studies of phenylpiperazine derivatives, molecular docking has been successfully employed to predict their binding affinities and interaction patterns with receptors such as serotonin (B10506) and dopamine (B1211576) receptors, as well as various enzymes. For a compound like this compound, docking simulations would likely reveal key interactions, such as hydrogen bonds formed by the ethanol (B145695) hydroxyl group and pi-pi stacking interactions involving the phenyl ring. The methyl group on the piperazine (B1678402) ring could also influence the binding conformation and selectivity.

Table 1: Illustrative Molecular Docking Results for Phenylpiperazine Derivatives Against a Hypothetical Receptor

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Pi-Pi Interactions |

| Derivative A | -9.5 | ASP110, PHE345, TYR370 | 1 | 2 |

| Derivative B | -8.8 | ASP110, SER198, PHE345 | 2 | 1 |

| Derivative C | -8.2 | TRP341, PHE345 | 0 | 2 |

Note: The data in this table is illustrative and based on typical findings for phenylpiperazine derivatives.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can validate the stability of binding poses predicted by molecular docking and offer a more detailed understanding of the interaction dynamics.

For this compound, an MD simulation would typically be run for several nanoseconds to observe the behavior of the ligand within the binding site of a target protein. Key parameters analyzed during an MD simulation include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions like hydrogen bonds over the simulation period. These simulations can reveal whether the initial docked pose is maintained and can highlight the flexibility of different parts of the molecule, such as the ethanol side chain.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. DFT can be used to calculate a wide range of properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial parameter as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, DFT calculations would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the piperazine ring, indicating these are likely sites for hydrogen bonding.

Table 2: Representative Electronic Properties of a Phenylpiperazine Derivative Calculated by DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is representative and serves as an example of typical DFT calculation results for similar compounds.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of binding to a specific biological target. This approach can be used to discover novel derivatives of this compound with potentially improved activity or selectivity.

The process begins with the creation of a virtual library of derivatives by modifying the parent structure. For this compound, modifications could include substitutions on the phenyl ring, alteration of the alkyl group on the piperazine nitrogen, or changes to the ethanol side chain. This virtual library is then screened against the target protein using high-throughput molecular docking. The top-scoring compounds are then selected for further computational analysis, such as more rigorous docking studies or MD simulations, before being prioritized for chemical synthesis and biological testing. This rational design approach significantly accelerates the drug discovery process.

Analytical Method Development and Validation for Research Applications of 2 4 Methyl 2 Phenylpiperazin 1 Yl Ethanol Analogues

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For piperazine (B1678402) derivatives, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly utilized techniques.

HPLC is a primary technique for determining the purity and assessing the content of 2-(4-Methyl-2-phenylpiperazin-1-YL)ethanol and its analogues. Reversed-phase HPLC is typically the method of choice, offering excellent resolution for separating the main compound from its impurities.

Method development often involves optimizing several key parameters to achieve efficient separation. These include the choice of stationary phase (e.g., C18 columns), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector type. acs.org Diode-Array Detection (DAD) is frequently employed as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net

For quantitative analysis, the HPLC method must be validated for linearity, precision, accuracy, and sensitivity. Limits of quantification (LOQ) for piperazine derivatives have been reported in the range of 0.125 µg/ml to 0.5 µg/ml, with methods demonstrating linearity across a wide range of concentrations. researchgate.net Precision and accuracy values are often found to be below 4%, indicating high reliability. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | ARION-CN (3 µm) or Synergi C18 | acs.orgsemanticscholar.org |

| Mobile Phase | Isocratic mixture of 50 mM phosphate (B84403) buffer (pH 3) and methanol (B129727) (45/55, v/v) | acs.org |

| Flow Rate | Typically 0.5 - 1.5 mL/min | |

| Detection | Diode-Array Detection (DAD) or Electrochemical Detection (ECD) | acs.orgresearchgate.net |

| Analysis Time | Separation achieved in less than 15 minutes | acs.orgresearchgate.net |

LC/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for the structural characterization of this compound analogues and their metabolites or degradation products. semanticscholar.org

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. High-resolution mass spectrometry (HRMS), for instance using a Quadrupole Time-of-Flight (QTOF) analyzer, can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent compound and its fragments. nih.gov

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In these experiments, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For a phenylpiperazine derivative, characteristic fragmentation might involve cleavage of the piperazine ring or loss of substituents. nih.gov For example, the MS/MS spectrum of 1-(4-methoxyphenyl)−4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine shows a characteristic protonated molecule [M+H]⁺ at m/z 349. nih.gov

GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. While many piperazine derivatives can be analyzed by GC-MS, they often require a derivatization step to improve their volatility and chromatographic behavior. semanticscholar.org Acetylation is a common derivatization technique used for this class of compounds. nih.gov

GC-MS is particularly useful for systematic toxicological analysis and for identifying trace-level impurities. semanticscholar.orgnih.gov The mass spectra of piperazine derivatives are often characteristic, allowing for their unambiguous identification based on the mass-to-charge (m/z) ratios of specific fragment ions. researchgate.net For instance, common fragment ions for 1-benzylpiperazine (B3395278) (BZP) are observed at m/z 91, 134, and 176. researchgate.net An optimized GC-MS method can separate numerous piperazine analogues and related compounds in a single run. rsc.org

| Compound | Characteristic m/z Values | Reference |

|---|---|---|

| 1-Benzylpiperazine (BZP) | 91, 134, 176, 56 | researchgate.net |

| 1-(3-chlorophenyl)piperazine (mCPP) | 154, 196, 138, 57 | researchgate.net |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 188, 230, 172, 145 | researchgate.net |

Spectrophotometric and Electrochemical Methods for Detection

In addition to mass spectrometry, other detection methods can be coupled with chromatographic techniques. Spectrophotometric detection, particularly UV-Vis or DAD, is standard for HPLC analysis. The phenyl group within the this compound structure provides a chromophore that allows for sensitive detection.

Electrochemical detection (ECD) offers a highly sensitive and selective alternative for electroactive compounds like piperazine derivatives. acs.org The piperazine moiety can be electrochemically oxidized. mdpi.comelectrochemsci.org Coupling HPLC with ECD can achieve very low limits of detection, with reported values in the nanomolar range (e.g., 3.8–120 nM) for certain piperazine antihistamines. acs.org This approach often involves the use of specialized electrodes, such as nickel oxide nanoparticle-modified carbon fiber microelectrodes, which can exhibit an electrocatalytic effect towards the piperazine oxidation process, enhancing sensitivity. acs.orgnih.gov The working potential is a key parameter to optimize; for a series of piperazine antihistamines, a potential of +1500 mV (vs Ag/AgCl) provided an optimal analytical response. acs.org

Reference Standard Characterization and Impurity Profiling

The use of well-characterized reference standards is essential for accurate quantitative analysis and for the identification of impurities. A reference standard of this compound should be of high purity, and its structure must be unequivocally confirmed using a combination of analytical techniques, including NMR, MS, and IR spectroscopy.

Impurity profiling is the process of identifying and quantifying impurities present in a research compound. These impurities can originate from the synthetic route (e.g., starting materials, intermediates, byproducts) or from degradation of the compound. semanticscholar.orgnih.gov For example, in the synthesis of related piperazine compounds, unreacted precursors like 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile (B131224) or side-products from reduction reactions could be potential process-related impurities. google.comgoogle.com Aerial oxidation of the piperazine nitrogen atoms can also lead to the formation of N-oxide impurities. semanticscholar.org

Regulatory guidelines often require the identification of any impurity present at a level of 0.1% or higher. Techniques like LC/MS are invaluable for this purpose, allowing for the detection and preliminary characterization of unknown peaks in the chromatogram of the main compound. semanticscholar.orgnih.gov Once an impurity is detected, it may need to be synthesized and fully characterized to serve as a reference standard for future quality control.

| Impurity Type | Potential Source | Example |

|---|---|---|

| Process-Related (Starting Material) | Incomplete reaction | Unreacted 1-methyl-3-phenylpiperazine |

| Process-Related (Intermediate) | Incomplete conversion to final product | A carboxylic acid or nitrile precursor |

| Process-Related (Byproduct) | Side reactions during synthesis | Products of over-alkylation or ring opening |

| Degradation Product | Oxidation, hydrolysis, or photolysis | N-oxide of the piperazine ring |

Concluding Remarks and Future Research Perspectives on 2 4 Methyl 2 Phenylpiperazin 1 Yl Ethanol

Integration of Multi-Disciplinary Research Findings

Future progress in understanding the potential of 2-(4-Methyl-2-phenylpiperazin-1-YL)ethanol hinges on the systematic integration of findings from medicinal chemistry, computational modeling, and pharmacology. The N-phenylpiperazine subunit is a well-established "druglike" molecular template, historically associated with agents active in the central nervous system (CNS). nih.govresearchgate.net However, its full potential can only be unlocked by moving beyond this traditional view.

Future research should employ a synergistic approach:

Computational Docking: In silico studies can predict the binding affinities of this compound and its prospective analogs against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). cuestionesdefisioterapia.comnih.govresearchgate.net

Synthetic Chemistry: Advanced synthetic methodologies, including C–H functionalization, can be used to create a library of derivatives with precise structural modifications that are suggested by computational findings. mdpi.com

Pharmacological Evaluation: In vitro and in vivo assays are essential to validate the predictions from computational models and to determine the actual biological activity and pharmacokinetic profiles of newly synthesized compounds. mdpi.com

By creating this feedback loop, where computational insights guide synthesis and pharmacological testing provides empirical data to refine models, the development process can be significantly accelerated.

Identification of Promising Lead Structures for Further Investigation

The compound this compound itself represents a valuable lead structure. Its core components—the 2-phenylpiperazine (B1584378) for target interaction, the N1-methyl group influencing basicity and metabolism, and the C4-ethanol tail affecting solubility and potential for further modification—provide multiple avenues for structure-activity relationship (SAR) studies. Research on related phenylpiperazine derivatives has shown that substitutions on the phenyl ring can dramatically alter efficacy and toxicity profiles. nih.govmdpi.com

Future investigations should systematically explore modifications at key positions to identify derivatives with enhanced potency and selectivity. For example, research on other 1-phenylpiperazines has demonstrated that while certain substitutions like hydroxyl groups can increase toxicity, aliphatic substitutions may yield comparable efficacy with an improved safety profile. nih.gov Exploring these principles with the this compound scaffold is a logical next step.

| Modification Site on Phenyl Ring | Substituent Type | Predicted Impact on Efficacy | Predicted Impact on Toxicity | Rationale for Investigation |

|---|---|---|---|---|

| Para-position (C4') | Small Aliphatic (e.g., -CH3) | Comparable to Parent | Potentially Lower | Based on findings that aliphatic substitutions can maintain efficacy with reduced toxicity. nih.gov |

| Para-position (C4') | Electron-withdrawing (e.g., -F, -Cl) | Potentially Increased | Variable | Halogen substitutions are known to modulate binding affinity and metabolic stability. mdpi.com |

| Ortho-position (C2') | Hydroxyl (-OH) | Variable | Potentially Increased | To test the finding that hydroxyl groups on the phenyl ring can increase toxicity in similar scaffolds. nih.gov |

| Meta-position (C3') | Methoxy (-OCH3) | Potentially Increased | Variable | Can alter lipophilicity and hydrogen bonding potential, influencing receptor interaction. |

Innovative Research Directions for Novel Therapeutic Applications

While the phenylpiperazine scaffold is strongly linked to CNS disorders such as depression and anxiety, there is a compelling case for exploring its utility in other therapeutic areas. nih.govsilae.itdrugs.com The versatility of this chemical moiety has been underutilized. researchgate.net

Innovative research directions for this compound and its derivatives should include:

Antimicrobial Agents: Piperazine (B1678402) derivatives have shown promise against both Gram-positive and Gram-negative bacteria, with mechanisms that can include the disruption of bacterial biofilms. bioengineer.org This is a critical area of research given the rise of antibiotic resistance.

Oncology: Certain arylpiperazine derivatives have been investigated as anticancer agents, demonstrating cytotoxic activities and the ability to inhibit tubulin polymerization or act on targets like the smoothened (SMO) receptor. mdpi.com

Neurological Disorders Beyond Depression: There is potential for application in neurodegenerative diseases like Alzheimer's and Parkinson's disease, targeting enzymes such as BACE-1 and acetylcholinesterase. nih.gov Recent studies have also explored piperazine derivatives as modulators of TRPC6 channels as a potential pathway for Alzheimer's therapy. mdpi.com

Drug Delivery: The unique physicochemical properties of phenylpiperazines have been leveraged to act as intestinal permeation enhancers, which could facilitate the oral delivery of macromolecular drugs. nih.gov

Challenges and Opportunities in the Development of Substituted Piperazine Compounds

The development of piperazine-based therapeutics is not without its hurdles. Key challenges include low product yields during synthesis, the formation of impure side products, and the use of harsh or toxic chemicals in reaction pathways. researchgate.net However, these challenges present opportunities for innovation. The adoption of green chemistry principles can mitigate many of these synthetic issues.

A significant opportunity lies in expanding the structural diversity of the piperazine scaffold itself. Currently, an estimated 80% of piperazine-containing drugs feature substituents only at the nitrogen positions. mdpi.com The development of new, efficient, and selective methods for the C-H functionalization of the carbon atoms on the piperazine ring is a major frontier. mdpi.comnih.gov Such methods would unlock novel chemical space and allow for the fine-tuning of the molecule's three-dimensional structure and properties, which is not easily achievable with related heterocycles like morpholines or piperidines. mdpi.com Overcoming the perception of the N-phenylpiperazine moiety as solely a "CNS structure" remains a challenge but also a significant opportunity to diversify its application into a wider range of therapeutic fields. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methyl-2-phenylpiperazin-1-YL)ethanol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via catalytic reduction of precursors such as 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine using a partially deactivated palladium catalyst in aqueous acidic conditions . For purification, recrystallization from ethanol is effective, as demonstrated in analogous reactions involving hydrazine hydrate and amino acids . Purity optimization should include analytical techniques like HPLC (High-Performance Liquid Chromatography) to monitor impurities, particularly since the compound is identified as a pharmaceutical impurity (Mianserin Hydrochloride Impurity A) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Analyze and NMR to verify the piperazine ring substitution pattern and ethanol moiety.

- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond angles and torsional strain in the crystal lattice .

- Mass Spectrometry : Confirm molecular weight (282.38 g/mol) and fragmentation patterns .

Q. What analytical techniques are critical for identifying this compound in pharmaceutical impurity profiling?

- Methodological Answer :

- HPLC with UV Detection : Employ reverse-phase columns (e.g., C18) and mobile phases like acetonitrile/water to separate the compound from drug matrices. Retention time and spiking experiments validate identity .

- LC-MS/MS : Use tandem mass spectrometry for high sensitivity in trace impurity detection, leveraging the compound’s molecular ion ([M+H] at m/z 283.2) .

- Reference Standards : Cross-validate against certified reference materials (e.g., EP-described Mianserin Impurity A) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or redox reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via NMR to track proton shifts at reactive sites (e.g., the ethanol hydroxyl group).

- Isotopic Labeling : Use -labeled ethanol in esterification or etherification reactions to trace oxygen incorporation .

- Computational Modeling : Apply DFT (Density Functional Theory) to simulate transition states and activation energies for reactions like catalytic hydrogenation or acid-mediated rearrangements .

Q. What strategies are effective in resolving contradictions between experimental and computational spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software) while accounting for solvent effects and conformational flexibility .

- Dynamic NMR : Investigate temperature-dependent line broadening to detect hindered rotation in the piperazine ring or phenyl groups .

- Crystal Structure Refinement : Use SHELX programs to resolve discrepancies in bond lengths or angles, ensuring proper treatment of hydrogen bonding in the ethanol moiety .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methyl group on the piperazine ring or phenyl ring halogenation) and assess changes in activity .

- In Vitro Assays : Screen derivatives for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays .

- Molecular Docking : Map the compound’s 3D structure (from crystallography) onto target protein active sites (e.g., monoamine transporters) to predict interaction hotspots .

Q. What computational approaches are suitable for predicting the environmental impact or biodegradability of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-life and bioaccumulation potential based on logP (calculated as ~2.1) and molecular weight .

- Metabolic Pathway Prediction : Apply software such as Meteor Nexus to simulate microbial degradation pathways, focusing on cleavage of the piperazine ring or ethanol oxidation .

- Ecotoxicity Assays : Perform Daphnia magna or algae growth inhibition tests to assess acute toxicity, with LC values benchmarked against regulatory thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.